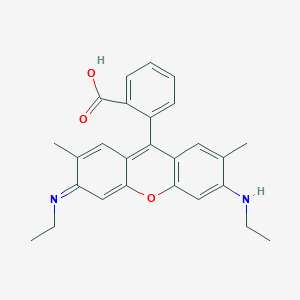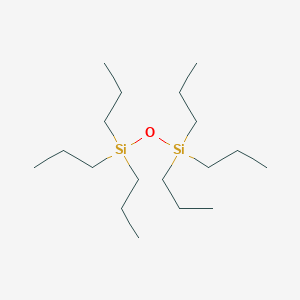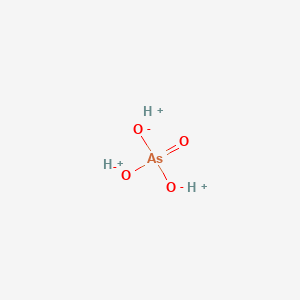
Hydron;arsorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydron;arsorate, also known as H3AsO4, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. It is a highly reactive molecule that has been studied extensively for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Environmental Remediation
Arsenate Removal : Thermally activated materials derived from red mud, a byproduct of the aluminum industry, have shown effectiveness in removing arsenate from aqueous solutions. Increasing the magnesium to aluminum ratio in these materials enhances their capacity to remove arsenate, among other anions, due to the formation of hydrotalcite-like structures that facilitate anion exchange processes (Palmer et al., 2010).
Hydrocalumite for Fluoride and Arsenate Removal : Hydrocalumite has been employed to treat solutions containing fluoride and arsenate, achieving significant reductions in their concentrations. The material's ion exchange capabilities play a crucial role in this process, demonstrating its potential for treating contaminated water (Guo & Tian, 2013).
Material Science
- Hydrogel Applications : Hydrogels, particularly those that are ionically and covalently crosslinked, have demonstrated remarkable mechanical properties, including high stretchability and toughness. These characteristics make them suitable for a variety of applications, from biomedical to environmental remediation (Sun et al., 2012).
Biomedical Applications
- Injectable Hydrogels for Bone Tissue Engineering : Zinc-doped chitosan/β-glycerophosphate hydrogels have shown potential as injectable scaffolds for bone tissue engineering. These hydrogels transition from a liquid to a gel at body temperature and have been characterized for their enhanced antibacterial activity and promotion of osteoblast differentiation, highlighting their suitability for medical applications (Niranjan et al., 2013).
Hydrology and Water Quality
- Long-term Environmental Research : Studies in the Upper Washita River basin have provided insights into hydrologic processes, water quality, and the impacts of agricultural systems on the environment. This research underscores the importance of long-term data collection and interdisciplinary approaches to understanding complex environmental systems (Steiner et al., 2014).
Propiedades
Número CAS |
15584-04-0 |
|---|---|
Nombre del producto |
Hydron;arsorate |
Fórmula molecular |
AsO4-3 |
Peso molecular |
141.943 g/mol |
Nombre IUPAC |
hydron;arsorate |
InChI |
InChI=1S/AsH3O4/c2-1(3,4)5/h(H3,2,3,4,5) |
Clave InChI |
DJHGAFSJWGLOIV-UHFFFAOYSA-K |
SMILES |
[H+].[H+].[H+].[O-][As](=O)([O-])[O-] |
SMILES canónico |
[H+].[H+].[H+].[O-][As](=O)([O-])[O-] |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



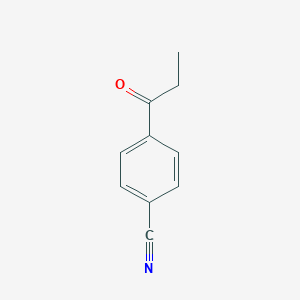
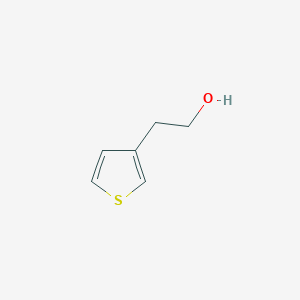
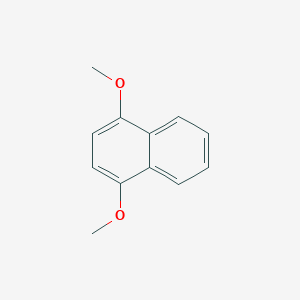
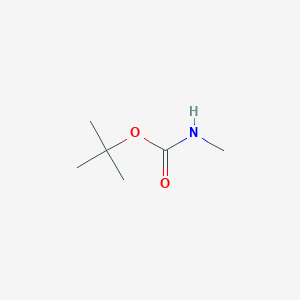
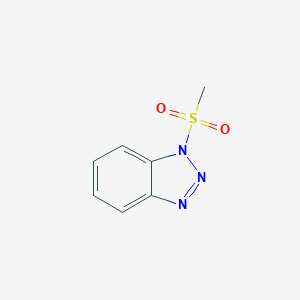
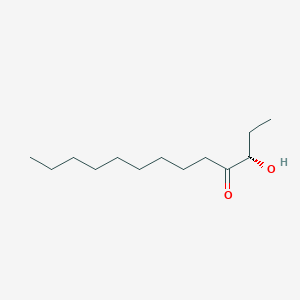
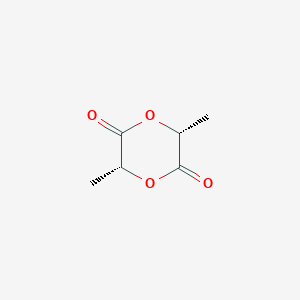
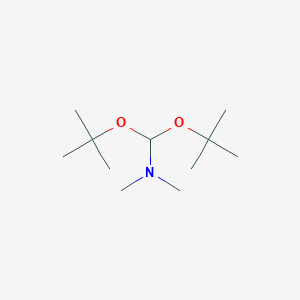
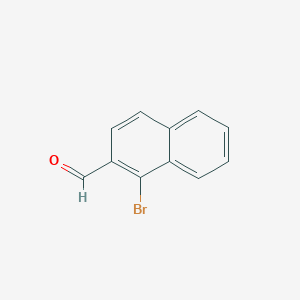
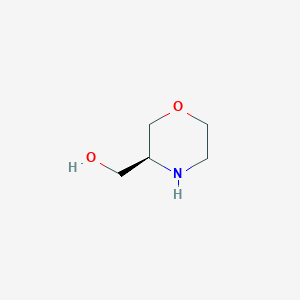
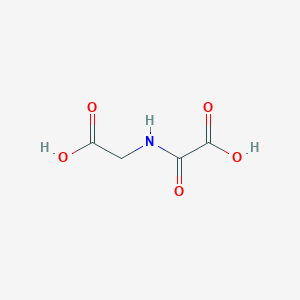
![N-((4S,6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide](/img/structure/B104125.png)
